Benethamine penicillin

Description

Properties

CAS No. |

751-84-8 |

|---|---|

Molecular Formula |

C31H35N3O4S |

Molecular Weight |

545.7 g/mol |

IUPAC Name |

N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1 |

InChI Key |

JAQPGQYDZJZOIN-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |

Other CAS No. |

751-84-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

enethamine penicillin benethamine penicillin G |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Benethamine Penicillin: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benethamine penicillin is the N-benzylphenethylamine salt of benzylpenicillin (penicillin G), utilized as a long-acting injectable antibiotic. Its low aqueous solubility allows for the formation of a muscular depot, ensuring a prolonged therapeutic window. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its identification and analysis, tailored for a scientific audience. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Core Chemical Structure and Identification

This compound (CAS Registry Number: 751-84-8) is an equimolar salt formed between the acidic benzylpenicillin and the organic base, N-benzylphenethylamine.[1] The resulting compound has a molecular formula of C₃₁H₃₅N₃O₄S and a molecular weight of approximately 545.7 g/mol .[1][2]

The formal IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N-(phenylmethyl)benzeneethanamine (1:1).[1] The structure consists of the core penicillin β-lactam ring responsible for its antibacterial activity, ionically bonded to the benethamine moiety which confers its long-acting properties.

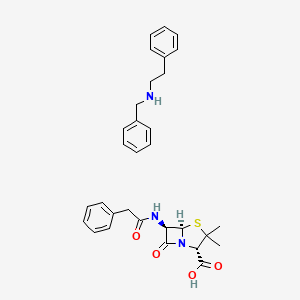

Caption: Logical relationship of components in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation as a long-acting parenteral drug. Its very low solubility in water is the key determinant of its slow-release characteristics from the injection site.

| Property | Value |

| Molecular Formula | C₃₁H₃₅N₃O₄S[1][2] |

| Molecular Weight | 545.7 g/mol [1][2] |

| CAS Number | 751-84-8[1][2][3] |

| Appearance | Crystals[1] or a white crystalline powder. |

| Melting Point | 146-147.5 °C[1][3] |

| Solubility | Very slightly soluble in water.[1] |

Table 1: Summary of Quantitative Physicochemical Data.

Mechanism of Action and Antibacterial Spectrum

The active component of the salt, benzylpenicillin, is a β-lactam antibiotic. It exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. The inhibition of cell wall synthesis leads to cell lysis and death.

The antibacterial spectrum is consistent with that of penicillin G, showing effectiveness primarily against Gram-positive organisms such as Streptococcus and susceptible Staphylococcus species, as well as some Gram-negative cocci and spirochetes.[4]

Caption: Inhibition of bacterial cell wall synthesis by Benzylpenicillin.

Experimental Protocols

Identification by Infrared Spectroscopy

Principle: This method identifies the substance by comparing its infrared absorption spectrum with that of a reference standard.

Methodology:

-

Sample Preparation: Prepare a dispersion of the this compound sample in liquid paraffin (B1166041) or create a disc using potassium bromide.

-

Instrumentation: Utilize a calibrated infrared spectrophotometer.

-

Spectral Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 670 cm⁻¹.

-

Analysis: The absorption spectrum of the sample must be concordant with the spectrum of a this compound reference standard obtained under the same conditions. Key absorption bands corresponding to the β-lactam carbonyl, amide groups, and aromatic rings should be present.

Assay for Potency (Microbiological Agar (B569324) Diffusion Assay)

Principle: This assay determines the antibiotic potency by measuring the inhibition of growth of a susceptible microorganism in comparison to a reference standard.

Methodology:

-

Culture and Media: Use a suitable test organism, such as Staphylococcus aureus (ATCC 6538P), and an appropriate culture medium (e.g., Mueller-Hinton agar).

-

Preparation of Standard Solutions: Accurately weigh a quantity of this compound Reference Standard and dissolve in a suitable solvent (e.g., dimethylformamide) to create a stock solution. Prepare a series of graded dilutions in a sterile buffer solution to create standard concentrations.

-

Preparation of Sample Solutions: Prepare a sample solution of the test substance in the same manner as the standard, with an assumed potency equal to the median standard concentration.

-

Plate Preparation: Prepare agar plates seeded with a standardized inoculum of the test organism.

-

Assay Procedure (Cylinder-Plate Method):

-

Aseptically place sterile cylinders onto the surface of the seeded agar plates.

-

Fill replicate cylinders with the different concentrations of the standard solution and the sample solution.

-

Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

-

-

Data Analysis:

-

Measure the diameter of the zones of growth inhibition for both the standard and sample.

-

Plot the logarithm of the standard concentrations against the measured zone diameters to generate a standard curve.

-

Determine the potency of the sample by interpolating its zone diameter on the standard curve.

-

Caption: Workflow for the Microbiological Assay of this compound.

References

Benethamine Penicillin: A Technical Guide to its Synthesis from Benzylpenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benethamine penicillin, a long-acting injectable antibiotic, from its precursor, benzylpenicillin (penicillin G). This document details the chemical pathway, offers a generalized experimental protocol, and presents relevant data for professionals in the field of drug development and research.

Introduction

This compound is the salt formed from the reaction of benzylpenicillin, a potent beta-lactam antibiotic, and N-benzyl-2-phenylethan-1-amine (benethamine). This salt formation significantly reduces the solubility of the penicillin, thereby prolonging its release and duration of action upon intramuscular injection. This characteristic makes it a valuable therapeutic agent for the treatment of various bacterial infections where sustained antibiotic levels are required. The synthesis is a straightforward acid-base reaction, resulting in the formation of a stable, crystalline product.

Synthesis Pathway

The core of the synthesis is the reaction between the carboxylic acid group of benzylpenicillin and the amine group of N-benzyl-2-phenylethan-1-amine. This acid-base neutralization reaction forms the benethamine salt of benzylpenicillin.

Physicochemical Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

| Property | Benzylpenicillin (Penicillin G) | N-benzyl-2-phenylethan-1-amine (Benethamine) | This compound |

| Molecular Formula | C₁₆H₁₈N₂O₄S | C₁₅H₁₇N | C₃₁H₃₅N₃O₄S |

| Molecular Weight | 334.39 g/mol | 211.30 g/mol | 545.71 g/mol |

| Melting Point | 209.5 °C (decomposes) | 33-36 °C | ~146-147 °C |

| Solubility in Water | Sparingly soluble | Insoluble | Very slightly soluble |

| Appearance | White crystalline powder | Colorless to yellow liquid or solid | White crystalline powder |

Note: Data is compiled from various chemical databases and may vary slightly depending on the source and purity.

Experimental Protocol

Materials:

-

Benzylpenicillin (free acid or a soluble salt like potassium benzylpenicillin)

-

N-benzyl-2-phenylethan-1-amine (Benethamine)

-

Suitable organic solvent (e.g., acetone, amyl acetate, or a mixture of water-miscible and water-immiscible solvents)

-

Acid (if starting from a salt of benzylpenicillin, e.g., dilute hydrochloric acid or phosphoric acid)

-

Base (for pH adjustment, if necessary)

-

Filtration apparatus

-

Crystallization vessel

-

Drying oven (vacuum or air)

Procedure:

-

Dissolution of Benzylpenicillin: Dissolve benzylpenicillin in a suitable organic solvent. If starting with a salt of benzylpenicillin (e.g., potassium salt), it may be necessary to first dissolve it in water and then acidify the solution to a pH of around 2-3 to precipitate the free acid, which can then be extracted into a water-immiscible organic solvent.

-

Addition of Benethamine: In a separate vessel, dissolve N-benzyl-2-phenylethan-1-amine in the same or a compatible organic solvent.

-

Reaction: Slowly add the benethamine solution to the benzylpenicillin solution with constant stirring. The reaction is typically carried out at or below room temperature. The formation of the this compound salt, which is insoluble in the organic solvent, will be observed as a precipitate.

-

Crystallization/Precipitation: Allow the mixture to stir for a sufficient period to ensure complete reaction and precipitation. The temperature may be lowered to enhance crystallization and maximize the yield.

-

Isolation: Collect the precipitated this compound by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected crystals with a small amount of the cold organic solvent to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound crystals under vacuum or in a drying oven at a temperature that will not cause degradation.

Quantitative Data (Illustrative):

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (HPLC) | >98% |

| Reaction Time | 1-3 hours |

| Reaction Temp. | 10-25 °C |

Note: These are generalized values. Actual results will depend on the specific conditions and scale of the synthesis.

Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Mechanism of Action

This compound itself is not the active antibacterial agent. Upon intramuscular injection, the low solubility of the salt allows for the slow release of benzylpenicillin into the bloodstream. Benzylpenicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan chains. The inhibition of this process leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The benethamine moiety serves as a depot, ensuring a sustained therapeutic concentration of benzylpenicillin over an extended period.

Conclusion

The synthesis of this compound from benzylpenicillin is a well-established and efficient process based on the principles of organic salt formation. This technical guide provides a foundational understanding of the synthesis pathway, a generalized experimental protocol, and relevant physicochemical data. For precise, scalable, and GMP-compliant synthesis, consulting the original patent literature (GB 732559) and performing thorough process optimization and validation are essential.

The Core Mechanism of Benethamine Penicillin on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, a long-acting injectable antibiotic, is a salt of benzylpenicillin (penicillin G). Its therapeutic efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's action on bacteria, supplemented with experimental protocols and quantitative data to support further research and development in this area.

Mechanism of Action

This compound's primary mode of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][2] The bactericidal effect of this compound is achieved through a series of well-defined steps:

-

Dissociation and Release of Benzylpenicillin: Following intramuscular administration, this compound slowly dissolves and hydrolyzes, releasing the active component, benzylpenicillin (penicillin G), into the bloodstream. This slow release is responsible for its long-acting properties.[3][4]

-

Targeting Penicillin-Binding Proteins (PBPs): Benzylpenicillin targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][5] These proteins, particularly transpeptidases, are crucial for the final steps of peptidoglycan synthesis.[3][4]

-

Inhibition of Peptidoglycan Cross-linking: The β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows it to fit into the active site of the PBP. The highly reactive β-lactam ring then acylates a serine residue in the PBP active site, forming a stable, inactive covalent adduct.[1][2] This irreversible inhibition of PBP function prevents the cross-linking of peptidoglycan chains.[1]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[1] As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[3][4]

The following diagram illustrates the signaling pathway of this compound's action on the bacterial cell wall.

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of a penicillin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. As this compound acts through the release of benzylpenicillin, the MIC values of benzylpenicillin are considered a direct measure of its intrinsic antimicrobial activity.

| Bacterium | Type | Penicillin G MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Gram-positive | 0.125 - 512 | Resistance is common, primarily through the production of β-lactamase (penicillinase), which inactivates penicillin G. The higher end of the range reflects resistant strains.[6][7] |

| Streptococcus pneumoniae | Gram-positive | ≤0.06 - ≥2.0 | Susceptibility is categorized as Susceptible (≤0.06 µg/mL), Intermediate (0.12-1.0 µg/mL), and Resistant (≥2.0 µg/mL) for non-meningitis isolates. Resistance is due to altered PBPs.[8][9] |

| Escherichia coli | Gram-negative | Generally high (>128) | The outer membrane of Gram-negative bacteria often presents a permeability barrier to penicillin G. Resistance is also mediated by β-lactamases.[10][11] |

| Pseudomonas aeruginosa | Gram-negative | High (often >750) | Intrinsically resistant due to a combination of low outer membrane permeability, efflux pumps, and the production of inducible β-lactamases.[1][12] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound (as benzylpenicillin) that inhibits the visible growth of a target bacterium.

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of benzylpenicillin sodium salt in a suitable sterile solvent (e.g., sterile distilled water or phosphate-buffered saline).

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzylpenicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the binding affinity of this compound (as benzylpenicillin) to bacterial PBPs.

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.

-

-

Competition Binding:

-

Incubate the prepared bacterial membranes with varying concentrations of unlabeled benzylpenicillin for a defined period (e.g., 10-15 minutes at 37°C).

-

Add a fixed, saturating concentration of a labeled penicillin, such as a fluorescent derivative (e.g., Bocillin-FL) or a radiolabeled penicillin (e.g., [³H]benzylpenicillin).

-

Incubate for a further period to allow the labeled penicillin to bind to the available PBPs.

-

-

Detection and Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a fluorescence scanner or autoradiography.

-

Quantify the band intensities to determine the percentage of inhibition of labeled penicillin binding at each concentration of unlabeled benzylpenicillin.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled benzylpenicillin required to inhibit 50% of the labeled penicillin binding).

-

Conclusion

This compound remains a clinically important antibiotic due to its long-acting formulation and efficacy against susceptible Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, is a classic example of targeted antimicrobial therapy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of its activity, explore potential resistance mechanisms, and develop novel therapeutic strategies. A thorough understanding of its core mechanism is paramount for its continued effective use in the face of evolving bacterial resistance.

References

- 1. Effects of sublethal concentrations of benzylpenicillin on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hctm.ukm.my [hctm.ukm.my]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitivity of penicillinase-forming strains of Staphylococcus aureus and of their penicillinase-negative variants to cephaloridine, cephalothin, methicillin, and benzylpenicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Division-inhibition capacity of penicillin in Escherichia coli is growth-rate dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promethazine renders Escherichia coli susceptible to penicillin G: real-time measurement of bacterial susceptibility by fluoro-luminometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Sublethal Concentrations of Benzylpenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Benethamine Penicillin: An In-depth Technical Guide to a Long-Acting Penicillin Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, the benethamine salt of benzylpenicillin (penicillin G), is a long-acting penicillin formulation designed to provide sustained therapeutic concentrations of the active antibiotic.[1] Like other repository penicillins, its clinical utility lies in its ability to reduce the frequency of administration, thereby improving patient compliance and ensuring prolonged antibacterial activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and methods for its preparation and evaluation.

Chemical Properties and Synthesis

This compound is formed by the salt linkage between the carboxylic acid group of benzylpenicillin and the primary amine of benethamine (N-benzyl-2-phenylethanamine). This salt formation significantly reduces the aqueous solubility of the penicillin, which is the basis for its long-acting properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Molecular Formula | C₃₁H₃₅N₃O₄S | |

| Molecular Weight | 545.7 g/mol | |

| Appearance | White crystalline powder | [2] |

| Solubility | Very slightly soluble in water | [2] |

Synthesis Protocol: this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general principle involves the reaction of a soluble salt of penicillin G with a salt of benethamine in an appropriate solvent system. The following is a generalized experimental protocol based on the known chemistry of penicillin salt formation.[2]

Objective: To synthesize this compound by reacting potassium penicillin G with benethamine acetate (B1210297).

Materials:

-

Potassium Penicillin G

-

Benethamine

-

Glacial Acetic Acid

-

Purified Water

-

Stirrer

-

Filtration apparatus

-

Drying oven

Methodology:

-

Preparation of Benethamine Acetate Solution:

-

Dissolve a molar equivalent of benethamine in a minimal amount of ethanol.

-

Slowly add a molar equivalent of glacial acetic acid to the ethanolic solution of benethamine while stirring. This forms the benethamine acetate salt in solution.

-

-

Preparation of Penicillin G Solution:

-

Dissolve potassium penicillin G in purified water to create a concentrated aqueous solution.

-

-

Precipitation of this compound:

-

Slowly add the benethamine acetate solution to the aqueous penicillin G solution with continuous stirring.

-

The less soluble this compound will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the collected solid with purified water to remove any unreacted starting materials and by-products.

-

A final wash with a small amount of cold ethanol may be performed to aid in drying.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Workflow for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

Like all penicillin antibiotics, this compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

-

Inhibition of Transpeptidase: Penicillin G, the active moiety, covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.

-

Disruption of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway: Penicillin's Mechanism of Action

Caption: Mechanism of action of penicillin G, the active component of this compound.

Pharmacokinetics: The Long-Acting Profile

The prolonged action of this compound is a direct result of its low solubility at physiological pH. When administered intramuscularly, it forms a depot at the site of injection from which the active penicillin G is slowly released into the systemic circulation.

A comparative kinetic study in young and elderly subjects demonstrated that this compound provides a medium-long-acting profile compared to the longer-acting benzathine penicillin.[3] The study highlighted that age is a significant factor in the absorption and persistence of serum penicillin concentrations.[3]

Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Penicillins

| Parameter | This compound | Benzathine Penicillin G | Reference(s) |

| Time to Peak (Tmax) | - | 12 - 48 hours | [4] |

| Elimination Half-life (t½) | - | ~336 hours | [4] |

| Duration of Action | Medium-long acting | Long-acting (detectable for >30 days) | [3][4] |

In Vitro Efficacy

The antibacterial spectrum of this compound is identical to that of benzylpenicillin, demonstrating activity primarily against Gram-positive bacteria and some Gram-negative cocci. The efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 3: Representative MIC Values for Penicillin G

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 | 1 | [5] |

| Streptococcus pyogenes | - | - | |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | |

| Neisseria meningitidis | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology. Data for this compound specifically is limited; values for Penicillin G are representative.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Pipettes

-

Incubator

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a microtiter plate to achieve a range of concentrations.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in CAMHB.

-

Inoculate each well of the microtiter plate (including a growth control well with no antibiotic) with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Workflow for MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Clinical Applications and Considerations

This compound is indicated for the treatment of infections caused by penicillin-susceptible organisms where a long-acting formulation is desirable. This includes certain respiratory tract infections, streptococcal infections, and as a prophylactic agent.

Comparative Clinical Efficacy

Clinical trials directly comparing the efficacy of this compound to other long-acting formulations for specific indications are limited in recent literature. However, a study on early syphilis treatment compared a single dose versus three doses of benzathine penicillin G. The results showed that a single dose was noninferior to the three-dose regimen, with serologic response rates of 76% and 70%, respectively, at 6 months.[6] This highlights the efficacy of single-dose long-acting penicillin regimens for certain infections.

Table 4: Clinical Efficacy of Benzathine Penicillin G in Early Syphilis

| Treatment Regimen | Serologic Response at 6 Months | Reference(s) |

| Single Dose (2.4 million units) | 76% | [6] |

| Three Doses (2.4 million units weekly for 3 weeks) | 70% | [6] |

Formulation of Injectable Suspension

The formulation of a stable and effective injectable suspension of this compound is critical for its clinical performance. The process generally involves creating a sterile powder for reconstitution or a pre-filled suspension.

Experimental Protocol: Preparation of a Solid Dispersion for Enhanced Dissolution

To improve the dissolution characteristics of poorly soluble drugs like this compound, solid dispersion techniques can be employed. The following is a generalized protocol based on studies with benzathine penicillin G.[1]

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

-

This compound

-

Hydrophilic carrier (e.g., Polyethylene glycol (PEG) 4000, Polyvinylpyrrolidone (PVP))

-

Ethanol

-

Dichloromethane

-

Magnetic stirrer

-

Evaporation dish

-

Drying oven

-

Sieve

Methodology:

-

Dissolution of this compound:

-

Accurately weigh the this compound and dissolve it in a suitable solvent mixture (e.g., ethanol and dichloromethane).

-

-

Dissolution of Carrier:

-

Accurately weigh the hydrophilic carrier and dissolve it in a minimal amount of purified water.

-

-

Formation of Solid Dispersion:

-

Pour the organic solution of the drug into the aqueous solution of the carrier under constant magnetic stirring.

-

Allow the solvents to evaporate at room temperature with continuous stirring.

-

-

Drying and Sieving:

-

Dry the resulting solid dispersion in an oven at a controlled temperature (e.g., 40°C) for 24 hours.

-

Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder.

-

Conclusion

This compound remains a relevant long-acting penicillin formulation, offering a medium-duration of action suitable for various bacterial infections. Its efficacy is derived from the slow release of the active benzylpenicillin moiety, which effectively inhibits bacterial cell wall synthesis. While more recent and extensive quantitative data are needed to fully delineate its pharmacokinetic and clinical profile in comparison to other long-acting penicillins, the fundamental principles of its chemistry, mechanism of action, and formulation provide a solid basis for its continued use and for the development of future long-acting antibiotic therapies. This technical guide has provided a detailed overview of the core scientific and technical aspects of this compound for the intended audience of researchers and drug development professionals.

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Process For The Preparation Of Penicillin G Benzathine [quickcompany.in]

- 3. Penicillin G Benzathine Injectable Suspension [drugfuture.com]

- 4. extranet.who.int [extranet.who.int]

- 5. Benzylpenicillin - Wikipedia [en.wikipedia.org]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility Profile of Benethamine Penicillin

For Immediate Release

[City, State] – [Date] – In a significant contribution to pharmaceutical sciences, a new technical guide detailing the solubility profile of benethamine penicillin has been compiled. This comprehensive document offers critical data and methodologies for researchers, scientists, and drug development professionals engaged in the formulation of this vital antibiotic. The guide provides a thorough examination of the solubility of this compound in various solvents, alongside detailed experimental protocols and visual workflows to ensure replicability and standardization of results.

This compound, the benethamine salt of penicillin G, is a long-acting antibiotic critical in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its formulation, which is heavily dependent on its solubility characteristics. Understanding its behavior in different solvents is paramount for developing stable, bioavailable, and effective dosage forms.

This in-depth guide addresses the existing knowledge gap by presenting a consolidated overview of this compound's solubility, thereby empowering researchers to make informed decisions in the formulation development process.

Quantitative Solubility Profile

Precise quantitative data on the solubility of this compound is crucial for formulation scientists. The following table summarizes the available qualitative and semi-quantitative solubility data in a range of common pharmaceutical solvents. It is important to note that definitive quantitative values in mg/mL or molarity are not widely published in publicly accessible literature, highlighting a key area for future research. The descriptive terms are based on the European Pharmacopoeia standards.[1]

| Solvent | Solubility Description | Qualitative Solubility |

| Water | Very slightly soluble | [1][2] |

| Dimethylformamide (DMF) | Freely soluble | [1][2] |

| Formamide | Freely soluble | [1][2] |

| Ethanol (96%) | Slightly soluble | [1][2] |

Experimental Protocol: Determination of this compound Solubility

To facilitate standardized and reproducible solubility testing, this guide outlines a detailed experimental protocol based on the well-established shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (as the solid solute)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (for mobile phase)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[3]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the suspension to settle for a specified time.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.[5]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC. A typical method for penicillin G analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 220-280 nm).[6][7]

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

This structured approach ensures that all critical steps, from sample preparation to final analysis, are systematically followed, leading to reliable and accurate solubility data. This technical guide serves as a foundational resource for the pharmaceutical community, aiming to streamline the formulation development of this compound-based therapeutics and foster further research into its physicochemical properties.

References

Benethamine Penicillin Crystal Structure: A Review of Available Data and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benethamine penicillin, the N-benzyl-2-phenylethylamine salt of penicillin G, is a long-acting penicillin formulation. Its therapeutic efficacy is intrinsically linked to its solid-state properties, including its crystal structure. A thorough understanding of the three-dimensional arrangement of atoms in the this compound crystal lattice is crucial for comprehending its stability, solubility, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the methodologies involved in crystal structure analysis and presents a summary of the currently available, albeit limited, crystallographic information for penicillins. Despite an exhaustive search of scientific literature and crystallographic databases, a detailed, publicly available single-crystal X-ray diffraction analysis of this compound, including specific unit cell dimensions, bond lengths, and angles, could not be located. This document, therefore, outlines the established experimental protocols for such an analysis and contextualizes them within the broader history of penicillin crystallography, serving as a foundational resource for future research in this area.

Introduction

The discovery and structural elucidation of penicillin marked a watershed moment in medicine and chemistry. The pioneering work of Dorothy Hodgkin in the 1940s, utilizing the then-nascent technique of X-ray crystallography, unraveled the complex and unexpected β-lactam structure of penicillin, a feat that revolutionized drug discovery and development.[1][2] this compound, a salt of benzylpenicillin (penicillin G), was developed to improve the pharmacokinetic profile of the parent drug by reducing its solubility and thereby prolonging its release and therapeutic action.

The crystal structure of a pharmaceutical compound is a critical determinant of its physicochemical properties. For researchers, scientists, and drug development professionals, a detailed understanding of this structure is paramount for formulation development, stability testing, and ensuring consistent product quality. This guide addresses the core principles and experimental workflows for determining the crystal structure of a compound like this compound.

Experimental Protocols for Crystal Structure Analysis

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of the compound of interest. The growth of suitable crystals is often the most challenging step in the process. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

-

Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution drop gradually reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, resulting in crystal formation.

For this compound, a systematic screening of various solvents and crystallization conditions would be necessary to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The diffractometer rotates the crystal and the detector to collect the intensities and positions of these diffracted beams.

Key parameters for data collection include:

-

X-ray source: Typically a copper (Cu Kα) or molybdenum (Mo Kα) X-ray tube.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Detector: Modern diffractometers use highly sensitive area detectors (e.g., CCD or CMOS detectors) to efficiently collect the diffraction data.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities, is then used to solve the crystal structure. This process involves two main steps:

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Various methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.

-

Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined against the experimental diffraction data using least-squares methods. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is illustrated in the following diagram.

Quantitative Data on Penicillins

While specific crystallographic data for this compound is not publicly available, data for other penicillin salts have been determined. For illustrative purposes, the following table presents hypothetical data that would be expected from a single-crystal X-ray diffraction study of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₃₁H₃₅N₃O₄S |

| Formula Weight | 545.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 |

| Absorption Coeff. (mm⁻¹) | 0.154 |

| F(000) | 1160 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| θ range for data coll. (°) | 2.5 to 27.5 |

| Reflections collected | 10123 |

| Independent reflections | 3456 [R(int) = 0.034] |

| Data / restraints / params | 3456 / 0 / 352 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Table 2: Hypothetical Selected Bond Lengths and Angles for the Penicillin G Moiety

| Bond | Length (Å) (Hypothetical) | Angle | Angle (°) (Hypothetical) |

| S1 - C2 | 1.83 | C2 - N4 - C5 | 95.2 |

| S1 - C5 | 1.85 | C3 - C2 - N4 | 103.5 |

| N4 - C7 | 1.38 | C5 - N4 - C7 | 120.1 |

| C7 = O8 | 1.21 | N4 - C7 - C6 | 91.3 |

| C6 - N13 | 1.46 | O8 - C7 - C6 | 135.2 |

Conclusion

A detailed crystal structure analysis of this compound is a critical yet currently unfulfilled requirement for a complete understanding of this important pharmaceutical compound. While this guide has outlined the established and powerful techniques of single-crystal X-ray diffraction that would be employed for such an analysis, the absence of publicly available data for this compound highlights a gap in the scientific literature. The hypothetical data presented serves to illustrate the type of precise quantitative information that would be obtained from such a study. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the field and encourage further investigation into the solid-state chemistry of this compound, ultimately contributing to the development of improved and more effective pharmaceutical formulations.

References

A Comprehensive Technical Guide to Benethamine Penicillin G

Abstract: This document provides an in-depth technical overview of benethamine penicillin G, a long-acting salt of benzylpenicillin (penicillin G). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and clinical applications. The guide summarizes quantitative data in structured tables, details key experimental protocols from published studies, and includes visualizations of biochemical pathways and experimental workflows to facilitate a comprehensive understanding of this important antibiotic agent.

Introduction

Penicillin G, also known as benzylpenicillin, is a beta-lactam antibiotic with potent bactericidal activity against many gram-positive and some gram-negative bacteria.[1][2][3] However, its clinical utility is limited by poor oral bioavailability and a short elimination half-life, necessitating frequent parenteral administration.[1][2] To overcome these limitations, repository forms were developed by creating salts of penicillin G with low aqueous solubility. This compound G is the salt formed from penicillin G and benethamine (N-benzylphenethylamine), designed for intramuscular administration.[4][5] This formulation allows for the slow release of active penicillin G from the injection site, resulting in sustained, therapeutic plasma concentrations over an extended period.[1][6] It is a cornerstone therapy for infections caused by highly susceptible organisms, such as Streptococcus pyogenes and Treponema pallidum, and is crucial for the treatment of streptococcal pharyngitis and syphilis, and in the prevention of rheumatic fever.[1][6][7]

Chemical and Physical Properties

This compound G is the N-benzyl-β-phenylethylamine salt of benzylpenicillin.[5] Its chemical structure and properties are well-defined, contributing to its stability and long-acting nature.

Table 2.1: General Chemical Properties of this compound G

| Property | Value | Source(s) |

| IUPAC Name | N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [4] |

| Molecular Formula | C₃₁H₃₅N₃O₄S | [4][5] |

| Molecular Weight | 545.7 g/mol | [4][5][8] |

| CAS Registry Number | 751-84-8 | [5] |

| Appearance | Crystals; White to off-white powder | [5][9][10] |

| Melting Point | 146-147°C | [5] |

Table 2.2: Solubility of this compound G

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble (0.1 w/v at 40°C) | [5][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9][12][13] |

| Ethanol (96%) | Slightly soluble | [11] |

| Formamide | Freely soluble | [11] |

| Dimethylformamide | Freely soluble | [11] |

Mechanism of Action

As a member of the penicillin family, this compound G is a beta-lactam antibiotic that exerts a bactericidal effect on susceptible microorganisms during their active multiplication phase.[1][14][15] The active moiety, penicillin G, is released following hydrolysis of the salt.[1] The core mechanism involves the inhibition of bacterial cell wall biosynthesis.

-

Target Binding : Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][14]

-

Inhibition of Transpeptidation : PBPs are essential for the terminal stages of peptidoglycan synthesis, specifically for catalyzing the cross-linking of peptidoglycan chains.[4][14] By binding to these enzymes, penicillin G inhibits this transpeptidation reaction.[1][6]

-

Cell Wall Destabilization : The inhibition of peptidoglycan cross-linking results in a weakened, osmotically unstable cell wall.[1][4]

-

Cell Lysis : The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][14]

This compound G is primarily effective against gram-positive bacteria, which have a thick peptidoglycan layer, but also shows activity against some gram-negative organisms.[3][6][14]

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzylpenicillin - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C31H35N3O4S | CID 65054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Penicillin G Benethamine [drugfuture.com]

- 6. youtube.com [youtube.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. usbio.net [usbio.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. Benzathine-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Benethamine Penicillin Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, the benethamine salt of benzylpenicillin (Penicillin G), is a long-acting penicillin antibiotic. Its therapeutic efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound powder, offering detailed experimental protocols and data to support research and development activities in the pharmaceutical sciences.

General Physicochemical Properties

This compound is a white or almost white crystalline powder. It is characterized by its limited solubility in water, a key factor contributing to its prolonged release and duration of action upon intramuscular administration.

| Property | Data | References |

| Molecular Formula | C₃₁H₃₅N₃O₄S | [1] |

| Molecular Weight | 545.7 g/mol | [1] |

| CAS Number | 751-84-8 | [1] |

| Appearance | White or almost white crystalline powder | [2] |

| Melting Point | Approximately 146-147 °C | |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol. | [3] |

Mechanism of Action

This compound exerts its bactericidal effect through the action of its active moiety, benzylpenicillin. Benzylpenicillin targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5] These enzymes, such as DD-transpeptidase, are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains that provide structural integrity to the bacterial cell wall.[2][5][6][7]

The β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme.[6][8] This allows penicillin to bind to the active site of the PBP, leading to the formation of a stable, irreversible acyl-enzyme complex.[6][9] This inactivation of the PBP prevents the formation of peptidoglycan cross-links, ultimately leading to a weakened cell wall and bacterial lysis due to osmotic pressure.[6][10]

References

- 1. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Peptidoglycan-Mimetic β-Lactams with Penicillin-Binding Proteins In Vivo and in Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Benethamine Penicillin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Benethamine penicillin, the benethamine salt of penicillin G, is a long-acting antibiotic with significant applications in treating a variety of bacterial infections.[1] This technical guide provides an in-depth look at its core molecular and physicochemical properties, mechanism of action, and relevant experimental methodologies.

Core Molecular and Physicochemical Properties

This compound is a derivative of benzylpenicillin, formulated to provide sustained release and prolonged therapeutic action.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C31H35N3O4S | [1] |

| Molecular Weight | 545.7 g/mol | [1][3] |

| CAS Registry Number | 751-84-8 | [4][5] |

| Melting Point | 146-147 °C | [4] |

| Solubility | Very slightly soluble in water. | [4] |

| IUPAC Name | N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

Mechanism of Action

Like other penicillin-class antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][6] This process is initiated by the binding of the penicillin molecule to penicillin-binding proteins (PBPs), which are essential enzymes in the production of peptidoglycan, a critical component of the cell wall.[1][2] The inhibition of these proteins prevents the necessary cross-linking of peptidoglycan chains, leading to a compromised cell wall that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death.[2][7] This antibiotic is particularly effective against Gram-positive bacteria.[2]

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

A common experimental method for the analysis of penicillin derivatives is High-Performance Liquid Chromatography (HPLC). A gradient elution HPLC method can be used to determine related substances in benzathine benzylpenicillin.[8]

-

Column: Octadecylsilane bonded silica (B1680970) gel, end-capped.[8]

-

Mobile Phase A: 0.05mol/L potassium dihydrogen solution (pH adjusted to 3.1 with phosphoric acid).[8]

-

Mobile Phase B: Methanol.[8]

-

Flow Rate: 1.0 mL per minute.[8]

-

Elution: Linear gradient.[8]

-

Column Temperature: 40°C.[8]

-

Detection Wavelength: 220 nm.[8]

This method allows for the complete separation of benzathine and benzylpenicillin from other impurities.[8]

dot

Caption: A generalized workflow for HPLC analysis.

Manufacturing and Purification

The production of benzylpenicillin, the active component of this compound, is achieved through the fermentation of Penicillium chrysogenum.[9] The process involves several key stages:

-

Fermentation: The mold is cultured in a medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, yeast extract), and inorganic salts.[9]

-

Recovery: The benzylpenicillin is continuously extracted from the fermentation broth to prevent product inhibition.[9] Techniques for recovery include solvent extraction, aqueous two-phase extraction, and liquid membrane extraction.[9]

-

Purification: The extracted benzylpenicillin is then purified, often using separation chromatography.[9]

The final step to produce this compound involves reacting the purified benzylpenicillin (penicillin G) with N,N'-dibenzylethylenediamine.[10]

References

- 1. This compound | C31H35N3O4S | CID 65054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Penicillin G Benethamine [drugfuture.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzylpenicillin - Wikipedia [en.wikipedia.org]

- 10. Benzathine Benzylpenicillin Sterile or Penicillin G Benzathine sterile Raw Material, API (CAS 1538-09-6) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Methodological & Application

Application Notes & Protocols for Purity Testing of Benethamine Penicillin by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of benethamine penicillin for purity using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are synthesized from established pharmacopoeial methods and scientific literature for related penicillin compounds, ensuring a robust and reliable approach for determining the presence of impurities and confirming the potency of the active pharmaceutical ingredient (API).

Introduction

This compound is the N-benzyl-2-phenylethylamine salt of benzylpenicillin (Penicillin G). Its purity is critical for ensuring therapeutic efficacy and patient safety. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for assessing the purity of this compound and identifying any related substances or degradation products. This application note describes a validated HPLC method for this purpose.

Principle of the Method

The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of each component is determined by comparing the peak area to that of a reference standard.

Experimental Protocols

3.1. Materials and Reagents

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Sodium hydroxide (B78521) (analytical grade)

-

Water (HPLC grade or purified water)

3.2. Chromatographic Conditions

A generalized isocratic HPLC method is presented below. For detecting a wider range of related substances, a gradient elution method may be more suitable.[1]

| Parameter | Recommended Conditions |

| HPLC Column | End-capped Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 150 mm |

| Mobile Phase | Acetonitrile : Methanol : 0.05 M Potassium dihydrogen phosphate solution (15:10:75, v/v/v), adjusted to pH 5.3 with sodium hydroxide solution.[2] |

| Flow Rate | 0.9 mL/min[2] |

| Detection Wavelength | 215 nm[2] or 225 nm[3][4] |

| Column Temperature | 40°C[2] |

| Injection Volume | 20 µL |

3.3. Preparation of Solutions

-

0.05 M Potassium Dihydrogen Phosphate Solution: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water.

-

Mobile Phase Preparation: Prepare a mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate solution in the ratio of 15:10:75. Adjust the pH to 5.3 using a sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas prior to use.[2]

-

Standard Solution Preparation: Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of approximately 0.5 mg/mL.

-

Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

3.4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

-

Procedure: Inject the standard solution five times.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.

-

The theoretical plates for the this compound peak should be not less than 2000.

-

The tailing factor for the this compound peak should not be more than 2.0.

-

3.5. Analytical Procedure

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the percentage of any impurity by the area normalization method or against a diluted standard.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis.

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| RSD of Peak Area (%) | < 1.0 | ≤ 2.0 |

| Theoretical Plates | > 3000 | ≥ 2000 |

| Tailing Factor | 1.2 | ≤ 2.0 |

Table 2: Purity and Impurity Profile of a Sample Batch

| Peak Name | Retention Time (min) | Peak Area | Area (%) |

| Impurity A | 3.8 | 15,000 | 0.15 |

| This compound | 6.2 | 9,950,000 | 99.50 |

| Impurity B | 8.1 | 25,000 | 0.25 |

| Impurity C | 10.5 | 10,000 | 0.10 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity testing protocol for this compound.

Conclusion

The described HPLC method is specific, accurate, and precise for the determination of purity and related substances in this compound. Adherence to the detailed protocols and system suitability criteria will ensure reliable and reproducible results, which are essential for quality control in drug development and manufacturing.

References

Application Note and Protocol: Quantitative Analysis of Benethamine Penicillin using Mass Spectrometry

Introduction

Benethamine penicillin is an injectable penicillin antibiotic that combines benzylpenicillin (Penicillin G) with benethamine, resulting in a longer-acting formulation. The quantitative analysis of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in various matrices. This application note provides a detailed protocol for the quantitative analysis of the active component, Penicillin G, from this compound, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the intended audience of researchers, scientists, and drug development professionals.

Principle

This method utilizes a triple quadrupole mass spectrometer for the sensitive and selective quantification of Penicillin G. The sample is first subjected to a protein precipitation step to remove larger molecules. Following this, the supernatant is injected into a liquid chromatography system for separation from other matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Penicillin G, which is the active component of this compound. These values are compiled from various studies and represent typical performance characteristics.

Table 1: Linearity and Sensitivity of Penicillin G Quantification

| Parameter | Value | Reference Matrix |

| Linearity Range | 0.0015 - 10 mg/L | Human Serum[1] |

| Lower Limit of Quantification (LLOQ) | 0.01 mg/L | Human Serum[1] |

| Limit of Detection (LOD) | 0.1 ng/g | Citrus Fruits[2] |

Table 2: Accuracy and Precision of Penicillin G Quantification

| Quality Control Level | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference Matrix |

| Low | 96 - 102 | 5 - 13 | 6 - 23 | Human Serum[1], Porcine Muscle[3] |

| Medium | 96 - 102 | 5 - 13 | 6 - 23 | Human Serum[1], Porcine Muscle[3] |

| High | 96 - 102 | 5 - 13 | 6 - 23 | Human Serum[1], Porcine Muscle[3] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

-

Thaw Samples: Allow frozen plasma/serum samples to thaw completely at room temperature.

-

Aliquoting: Vortex the sample and aliquot 100 µL into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Penicillin G-d7) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: The prepared sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C[2] |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3500 V |

| MRM Transitions | Analyte |

| Penicillin G | |

| Penicillin G-d7 (IS) |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Diagram

This compound does not have a signaling pathway in the traditional sense as it is an antibiotic that acts directly on bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. A diagram illustrating a logical relationship of its action is more appropriate.

Caption: Mechanism of action of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Penicillin G, the active component of this compound, in biological matrices. The protocol is suitable for applications in drug development, clinical research, and regulatory submissions. The high selectivity and sensitivity of mass spectrometry ensure reliable and accurate quantification, which is essential for understanding the pharmacology of this important antibiotic.

References

- 1. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 3. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Susceptibility Testing Protocols for Benethamine Penicillin

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Benethamine penicillin, also known as benzathine penicillin G, is a long-acting penicillin antibiotic primarily effective against Gram-positive bacteria, most notably Streptococcus pyogenes. Due to its very low solubility in aqueous solutions, performing in vitro susceptibility testing presents unique challenges. This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Two primary approaches are presented: a surrogate testing approach using a soluble salt of penicillin G, which is recommended for clinical susceptibility testing, and a direct testing approach for research applications where testing the specific benzathine salt is required.

Key Considerations:

-

Surrogate Testing: For routine clinical susceptibility testing, especially for beta-hemolytic streptococci, CLSI guidelines indicate that penicillin susceptibility can be used as a surrogate to predict the efficacy of other beta-lactams.[1] Testing the readily soluble potassium or sodium salt of penicillin G is the standard and recommended practice.

-

Solubility: this compound (benzathine penicillin G) is very slightly soluble in water.[2] For direct in vitro testing, solubilization in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) is necessary.[3]

-

Standardization: All susceptibility testing must be performed in accordance with established standards from CLSI (specifically documents M07 and M100) or EUCAST to ensure accuracy and reproducibility.[4][5]

-

Quality Control (QC): Rigorous quality control is essential. Standard ATCC® reference strains with known penicillin G MIC ranges must be tested concurrently to validate the results.

Data Presentation

Table 1: Quality Control (QC) Ranges for Penicillin G Susceptibility Testing

The acceptable QC ranges for penicillin G are established by CLSI and EUCAST. The following table summarizes the ranges for commonly used QC strains for broth microdilution MIC testing.

| Quality Control Strain | ATCC® No. | CLSI M100-ED34 MIC Range (µg/mL) | EUCAST v13.1 MIC Range (mg/L) |

| Staphylococcus aureus | 29213 | 0.25 - 2 | 0.125 - 0.5 |

| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |

| Streptococcus pneumoniae | 49619 | 0.25 - 1 | 0.25 - 1 |

Note: µg/mL is equivalent to mg/L.

Table 2: Representative Penicillin G MIC Values for Key Gram-Positive Bacteria

This table provides a summary of reported MIC values for penicillin G against common Gram-positive pathogens. These values are for illustrative purposes and may vary depending on the specific isolates and testing methodologies.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pyogenes (Group A Streptococcus) | ≤0.006 | ≤0.015 | 0.006 - 0.2 |

| Streptococcus agalactiae (Group B Streptococcus) | 0.06 | 0.125 | 0.032 - 0.125 |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 | 1 | ≤0.06 - >128 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Protocol 1: Surrogate Testing using Penicillin G Potassium/Sodium Salt (Recommended)

This protocol follows the CLSI M07 standard for broth microdilution and is the recommended method for determining the penicillin susceptibility of target organisms.

1. Preparation of Penicillin G Stock Solution (1280 µg/mL): a. Weigh the appropriate amount of Penicillin G potassium or sodium salt powder based on its potency. The formula for this calculation is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) b. Dissolve the powder in a suitable sterile solvent, typically sterile deionized water, to achieve a high-concentration stock solution (e.g., 12,800 µg/mL). c. Further dilute this stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain the working stock solution of 1280 µg/mL. d. Aliquot and store the stock solution at -60°C or below for up to six months.

2. Broth Microdilution Procedure: a. Prepare serial two-fold dilutions of the penicillin G working stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). b. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. e. Read the MIC as the lowest concentration of penicillin G that completely inhibits visible bacterial growth.

Protocol 2: Direct Testing of this compound (For Research Use)